molecular formula C20H20N2O2 B12153515 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline

7-Methoxy-2-morpholin-4-yl-4-phenylquinoline

Cat. No.: B12153515
M. Wt: 320.4 g/mol
InChI Key: CKZHUGNNWROEQM-UHFFFAOYSA-N
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Description

7-Methoxy-2-morpholin-4-yl-4-phenylquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with methoxy, morpholinyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functional group modifications.

    Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Morpholinyl Substitution: The morpholinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by morpholine.

    Phenyl Substitution: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-morpholin-4-yl-4-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The morpholinyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its quinoline core is known for its biological activity, and the presence of methoxy, morpholinyl, and phenyl groups can enhance its pharmacological properties. It may be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a specific enzyme involved in cancer cell proliferation, leading to anti-cancer effects. The methoxy and morpholinyl groups may enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, quinoline, lacks the methoxy, morpholinyl, and phenyl substitutions.

    2-Morpholinylquinoline: This compound has a morpholinyl group but lacks the methoxy and phenyl groups.

    4-Phenylquinoline: This compound has a phenyl group but lacks the methoxy and morpholinyl groups.

Uniqueness

7-Methoxy-2-morpholin-4-yl-4-phenylquinoline is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The methoxy group can enhance solubility and metabolic stability, the morpholinyl group can improve pharmacokinetic properties, and the phenyl group can increase binding affinity to molecular targets.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-(7-methoxy-4-phenylquinolin-2-yl)morpholine

InChI

InChI=1S/C20H20N2O2/c1-23-16-7-8-17-18(15-5-3-2-4-6-15)14-20(21-19(17)13-16)22-9-11-24-12-10-22/h2-8,13-14H,9-12H2,1H3

InChI Key

CKZHUGNNWROEQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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